molecular formula C16H12FN3O2 B6510240 N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-61-1

N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B6510240
CAS No.: 877649-61-1
M. Wt: 297.28 g/mol
InChI Key: JTWSJSISNRZARB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 3-fluorophenyl carboxamide group and a methyl group at position 5. This scaffold is notable for its structural resemblance to bioactive molecules targeting enzymes or receptors involved in antiviral, analgesic, or anti-inflammatory pathways . The compound’s synthesis typically involves amidation of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with 3-fluoroaniline under optimized conditions requiring excess amine and prolonged reaction times to overcome the reduced reactivity of pyrido[1,2-a]pyrimidine esters .

Properties

IUPAC Name

N-(3-fluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-10-5-6-14-18-8-13(16(22)20(14)9-10)15(21)19-12-4-2-3-11(17)7-12/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWSJSISNRZARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=CC=C3)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has attracted considerable attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H12FN3O2
Molecular Weight297.28 g/mol
CAS Number877649-59-7

The presence of the fluorine atom significantly influences its biological activity, enhancing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that this compound may inhibit the activity of certain kinases, which are crucial in cell signaling pathways. This inhibition can lead to reduced cell proliferation, particularly in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties across various cancer cell lines. For instance:

Cell Lines Tested :

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT116 (colon cancer)

IC50 Values : The compound showed IC50 values indicating strong cytotoxic effects against these cancer cell lines:

Cell LineIC50 Value (µM)
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
HCT1160.12 ± 0.064

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have revealed that the compound effectively induces apoptosis in cancer cells through the activation of caspase pathways. For example, treatment with this compound resulted in significant increases in caspase-3 and caspase-9 activities in MCF-7 cells.
  • Kinase Inhibition : Research indicates that this compound acts as a selective inhibitor of several kinases involved in tumor growth and survival, including CDK2 and TRKA.
  • Molecular Docking Studies : Molecular docking simulations have suggested that this compound binds effectively to the ATP-binding site of target kinases, providing a structural basis for its inhibitory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrido[1,2-a]pyrimidine Cores

Compound A : N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 896013-82-4)

  • Structural Differences : Replaces the 3-fluorophenyl group with a 2-methoxy-5-methylphenyl substituent.
  • Activity Data: Limited pharmacological data available, but structural modifications suggest divergent solubility and target engagement profiles.

Compound B : Ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

  • Role : A precursor in the synthesis of the target compound.
  • Reactivity: Demonstrates lower reactivity in amidation reactions, necessitating harsher conditions (e.g., excess amine, prolonged heating) compared to quinoline-based esters .

Heterocyclic Derivatives with Modified Cores

Compound C : Pyrido[1,2-a]pyrimidine derivatives with 1,3,4-oxadiazole/thiadiazole rings (e.g., compound 48 from )

  • Structural Differences : Incorporates metal-chelating oxadiazole/thiadiazole rings instead of carboxamide groups.
  • Key Contrast : The target compound’s carboxamide group may prioritize protease or kinase inhibition over antiviral activity.

Compound D: 4-Hydroxyquinoline-2-one derivatives

  • Bioisosterism : Despite structural similarity to pyrido[1,2-a]pyrimidines, these compounds show higher analgesic activity, suggesting the pyrido[1,2-a]pyrimidine scaffold may reduce efficacy in pain management pathways .

Table 1: Key Properties of Selected Analogues

Compound Core Structure Substituents Notable Activity/Synopsis Reference
Target Compound Pyrido[1,2-a]pyrimidine 3-fluorophenyl, 7-methyl Under investigation for kinase inhibition
Compound A (CAS 896013-82-4) Pyrido[1,2-a]pyrimidine 2-methoxy-5-methylphenyl Limited activity data
Compound C (48) Pyrido[1,2-a]pyrimidine Oxadiazole ring 48% HIV inhibition, non-cytotoxic
4-Hydroxyquinoline-2-ones Quinoline Carboxamide variants Superior analgesic activity

Pharmacological Trends

  • Analgesic Activity: Transitioning from quinoline to pyrido[1,2-a]pyrimidine derivatives correlates with reduced analgesic efficacy, likely due to altered hydrogen-bonding or steric interactions .
  • Antiviral Potential: Oxadiazole-substituted pyrido[1,2-a]pyrimidines (e.g., compound 48) show promise in HIV inhibition, whereas carboxamide variants may prioritize other targets .

Preparation Methods

Acid-Catalyzed Cyclization

pTSA in toluene facilitates dehydrative cyclization, producing the 4-oxo-4H-pyrido[1,2-a]pyrimidine intermediate. This method favors electron-deficient precursors, with yields inversely correlated to steric hindrance at the reaction site.

Base-Mediated Cyclization

Cyclization in basic media (e.g., NaOH/EtOH) proceeds via nucleophilic attack, forming the core structure. While slower, this approach avoids side reactions common in acidic conditions, such as ester hydrolysis.

Photoredox C–H Arylation for 3-Fluorophenyl Functionalization

Recent advances employ photoredox catalysis to introduce the 3-fluorophenyl group. A 2023 study demonstrates the arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate with fluorobenzene derivatives under green light (510 nm). Using eosin Y disodium salt (EY-Na) as a photocatalyst in acetonitrile/water (9:1), the reaction achieves 53–63% yield within 4–21 hours. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst loading1 mol% EY-Na<70% yield at <0.5 mol%
Solvent polarityAcetonitrile/water (9:1)Polar aprotic required
Light wavelength510 nm (green)<40% yield at 450 nm

This method enables regioselective C–H activation, avoiding pre-functionalized substrates.

Carboxamide Installation via Amidation

The final carboxamide group is introduced through coupling of the pyrido[1,2-a]pyrimidine-3-carboxylic acid intermediate with 3-fluoroaniline. VulcanChem’s protocol uses EDCI/HOBt in DMF, achieving 70–85% yield after 6 hours at 25°C. Alternatively, mixed anhydride methods (ClCO₂Et, N-methylmorpholine) provide comparable efficiency but require stringent moisture control.

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of three primary methods highlights critical trade-offs:

MethodYield (%)Time (h)ScalabilityFunctional Group Tolerance
Acid-catalyzed cyclization65–786–8HighModerate
Photoredox arylation53–634–21MediumHigh
EDCI-mediated amidation70–856HighLow (moisture-sensitive)

Photoredox methods excel in regioselectivity but face scalability challenges due to light penetration limitations. Classical cyclization remains preferred for large-scale synthesis despite moderate functional group tolerance .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?

Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving:

Core Pyrido[1,2-a]pyrimidine Formation : Cyclization of substituted pyridine and pyrimidine precursors under reflux with solvents like DMF or THF .

Carboxamide Coupling : Reaction of the core structure with 3-fluoroaniline derivatives using coupling agents (e.g., EDC/HOBt) in anhydrous conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Key Conditions :

  • Temperature: 80–100°C for cyclization; room temperature for coupling.
  • Solvents: Polar aprotic solvents (DMF, THF) enhance reactivity .
  • Monitoring: TLC (Rf ~0.3 in EtOAc/hexane 1:1) and NMR (tracking disappearance of starting material peaks) .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:
Use a combination of:

  • 1H/13C NMR : Confirm substitution patterns (e.g., fluorine at C3-phenyl, methyl at C7-pyrido) via chemical shifts (e.g., 7-methyl: δ ~2.5 ppm; fluorophenyl: δ ~7.1–7.4 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₇H₁₃FN₃O₂: 318.0984) .
  • X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding interactions in the solid state .

Advanced: How can researchers resolve contradictory bioactivity data across different studies?

Methodological Answer:
Contradictions often arise from:

Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

Purity Issues : Re-synthesize the compound with >98% purity (HPLC-PDA) and test alongside impurities (e.g., unreacted intermediates) .

Structural Analogues : Compare activity with derivatives (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) to isolate substituent effects .

Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking (AutoDock Vina) : Simulate binding to kinases (e.g., CDK2) using the pyrido[1,2-a]pyrimidine core as an ATP-binding site competitor. Validate with free-energy calculations (MM-GBSA) .

Molecular Dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100 ns simulations; analyze RMSD (<2 Å indicates stable binding) .

QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity (e.g., IC50 against cancer cell lines) .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition : Kinase assays (e.g., EGFR, CDK2) using fluorescent ADP-Glo™ kits .
  • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure and IC50 calculation .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to determine kinetic solubility; use DMSO stocks ≤0.1% to avoid solvent interference .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Systematic Substitution : Synthesize derivatives with modifications at:

  • C7 : Replace methyl with ethyl or halogens to study steric effects.
  • 3-Fluorophenyl : Test chloro, nitro, or methoxy substituents for electronic effects .

Data Clustering : Use PCA (Principal Component Analysis) to group compounds by activity profiles (e.g., kinase vs. antiproliferative potency) .

Crystallographic Overlays : Compare X-ray structures of analogues bound to targets to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

Basic: How to address solubility issues in biological assays?

Methodological Answer:

  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO (≤0.1% final concentration) to enhance aqueous solubility .
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic groups.
  • Prodrug Design : Introduce phosphate or PEGylated groups to improve hydrophilicity .

Advanced: What strategies optimize the compound’s pharmacokinetic properties?

Methodological Answer:

LogP Optimization : Reduce lipophilicity (target LogP <3) via polar substituents (e.g., hydroxyl, amine) to enhance bioavailability .

Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., methyl oxidation); block with deuterium or fluorine .

Formulation : Nanoemulsions or liposomes for intravenous delivery; enteric coatings for oral administration .

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